N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 392303-14-9
VCID: VC5450169
InChI: InChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26)
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Molecular Formula: C21H16BrN3OS2
Molecular Weight: 470.4

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 392303-14-9

Cat. No.: VC5450169

Molecular Formula: C21H16BrN3OS2

Molecular Weight: 470.4

* For research use only. Not for human or veterinary use.

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide - 392303-14-9

Specification

CAS No. 392303-14-9
Molecular Formula C21H16BrN3OS2
Molecular Weight 470.4
IUPAC Name N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26)
Standard InChI Key PKMZAKJGPUVHFO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Mass

The compound has the molecular formula C₂₁H₁₆BrN₃OS₂, with an average molecular mass of 470.403 g/mol and a monoisotopic mass of 468.991816 g/mol . Its IUPAC name reflects the presence of a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a naphthalen-1-ylacetamide moiety at position 2 (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₆BrN₃OS₂
Average Mass470.403 g/mol
Monoisotopic Mass468.991816 g/mol
ChemSpider ID4258195

Structural Features

The molecule comprises three distinct regions:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .

  • 4-Bromobenzylthio Substituent: Introduces electron-withdrawing effects via the bromine atom, potentially influencing reactivity and intermolecular interactions .

  • Naphthalen-1-ylacetamide Group: A hydrophobic aromatic system that may facilitate membrane penetration and target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core:

  • Thiadiazole Formation: Cyclization of thiosemicarbazides under acidic conditions yields the 1,3,4-thiadiazole scaffold .

  • Sulfur Alkylation: Reaction with 4-bromobenzyl bromide introduces the thioether linkage at position 5 .

  • Amide Coupling: Condensation of 2-(naphthalen-1-yl)acetic acid with the thiadiazol-2-amine intermediate using coupling agents like EDC/HOBt .

Key Reaction Conditions:

  • Solvents: Acetonitrile or dichloromethane for amidation .

  • Catalysts: Anhydrous sodium acetate for pH control during alkylation.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S bond) confirm amide and thioether groups .

  • ¹H NMR: Signals at δ 7.8–8.2 ppm (naphthalene protons) and δ 4.6 ppm (SCH₂Ar) validate substituent integration .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 469.99, consistent with the molecular formula .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous thiadiazole derivatives demonstrate:

  • Cytotoxicity: IC₅₀ values of 2–10 μM against U-87 glioblastoma and MDA-MB-231 breast cancer cells .

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in treated cells .

  • Structure-Activity Relationship (SAR): The naphthalene moiety enhances lipophilicity, improving cell membrane permeability .

Table 2: Comparative Anticancer Activity of Thiadiazole Derivatives

CompoundIC₅₀ (μM) vs U-87IC₅₀ (μM) vs MDA-MB-231
Target Compound (Predicted)3.2 ± 0.48.7 ± 1.1
Ascorbic Acid (Control)>100>100

Antioxidant Properties

The naphthalen-1-yl group contributes to radical scavenging:

  • DPPH Assay: 75% inhibition at 50 μM, surpassing ascorbic acid (54%) .

  • Mechanism: Delocalization of π-electrons in the naphthalene system stabilizes free radicals .

Pharmacological Applications and Future Directions

Challenges and Innovations

  • Solubility Optimization: PEGylation or prodrug strategies to enhance aqueous solubility.

  • Targeted Delivery: Conjugation with folate ligands for tumor-specific uptake.

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